Selective Butyrylcholinesterase (BChE) Inhibition: 150‑Fold Preference Over Acetylcholinesterase (AChE)
Among a series of N-substituted 2‑hydroxyiminoacetamides, compound 3 (a derivative incorporating a methylimidazole-triazole substituent) exhibited a 150‑fold higher binding affinity for butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE) [1]. This selectivity is quantified by inhibition constants (Ki) ranging from 0.30 µM to 130 µM for BChE and from 50 µM to 1200 µM for AChE across the tested compounds [1]. The parent 2‑hydroxyimino‑N‑phenylacetamide scaffold provides the core framework necessary for achieving this selectivity profile, which is not observed with structurally simpler oximes lacking the N‑phenylacetamide motif.
| Evidence Dimension | Cholinesterase inhibition potency (Ki) and BChE/AChE selectivity |
|---|---|
| Target Compound Data | Ki (BChE) = 0.30 µM to 130 µM; Ki (AChE) = 50 µM to 1200 µM; 150‑fold BChE preference for compound 3 |
| Comparator Or Baseline | N-substituted 2‑hydroxyiminoacetamide derivatives (compounds 1–4) |
| Quantified Difference | 150‑fold higher BChE affinity for the most selective derivative compared to its AChE affinity |
| Conditions | In vitro Ellman assay using human recombinant AChE and horse serum BChE with acetylthiocholine as substrate [1] |
Why This Matters
A 150‑fold BChE selectivity is a quantifiable differentiator for research on Alzheimer's disease progression, where selective BChE inhibition is therapeutically relevant, and for the development of organophosphate reactivators with improved central nervous system penetration.
- [1] Maraković N, Knežević A, Vinković V, Kovarik Z, Šinko G. Design and synthesis of N-substituted-2-hydroxyiminoacetamides and interactions with cholinesterases. Chemico-Biological Interactions. 2016;259(Pt B):122-132. View Source
